2,3-Dihydroxypropyl valproate-d5
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Overview
Description
2,3-Dihydroxypropyl valproate-d5 is an isotope-labeled analog of 2,3-Dihydroxypropyl valproate, which is a derivative of valproic acid. Valproic acid is widely known for its use as an antiepileptic and anticonvulsant, and it also acts as a mood stabilizer for individuals with bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl valproate-d5 typically involves the esterification of valproic acid with 2,3-dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation and crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl valproate-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl valproate-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of valproic acid derivatives.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of valproic acid.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of valproic acid derivatives in the body.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl valproate-d5 is similar to that of valproic acid. It exerts its effects by increasing gamma-aminobutyric acid (GABA) levels in the brain, which helps to reduce neuronal excitability. Additionally, it inhibits histone deacetylases, leading to changes in gene expression and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: The parent compound, widely used as an antiepileptic and mood stabilizer.
Valpromide: An amide derivative of valproic acid with enhanced anticonvulsant activity.
Sodium Valproate: The sodium salt of valproic acid, commonly used in clinical settings.
Uniqueness
2,3-Dihydroxypropyl valproate-d5 is unique due to its isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, providing valuable insights into the metabolism and distribution of valproic acid derivatives .
Properties
Molecular Formula |
C11H22O4 |
---|---|
Molecular Weight |
223.32 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-propylpentanoate |
InChI |
InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3/i7D2,8D2,10D |
InChI Key |
SCJULDQFCFLQKF-BBPJZKKFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C(CCC)CCC)O)O |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(CO)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.